molecular formula C4H3BrO B129083 3-Bromofuran CAS No. 22037-28-1

3-Bromofuran

Cat. No.: B129083
CAS No.: 22037-28-1
M. Wt: 146.97 g/mol
InChI Key: LXWLEQZDXOQZGW-UHFFFAOYSA-N
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Description

3-Bromofuran is a colorless organic compound with the molecular formula C4H3BrO. It is a versatile intermediate product used in the synthesis of more complex compounds, including economically important drugs. At room temperature, this compound is a liquid with a boiling point similar to water (102.5-102.6 °C) but with a significantly higher density (1.6606 g/cm³ at 20 °C) .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Purification: this compound can be purified by steam distillation and dried over calcium oxide.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

3-Bromofuran is a versatile intermediate product used in the synthesis of a variety of economically important drugs . It serves as a useful starting material for 3-substituted furans, a structural motif widespread in chemotherapy agents, HIV drugs, type 2 diabetes treatments, drugs for osteoporosis, and experimental drugs for Alzheimer’s disease .

Mode of Action

It is known that this compound is used as a reactant in various chemical reactions to synthesize more complex compounds . For example, it was reacted with 3,3-dimethylallyl bromide and lithium diisopropylamide, followed by reaction with iodomethane and N-butyllithium .

Biochemical Pathways

This compound is involved in the synthesis of various bioactive compounds. For instance, it was used in the total synthesis of (+)Cacospongionolide B, a sesterterpene with anti-inflammatory properties . It was also used in the synthesis of Rosefuran, a constituent chemical of the odor of the rose and an insect sex attractant . The total synthesis of (−)- neothiobinupharidine, a bioactive alkaloid isolated from Nuphar pumila (the small yellow pond-lily), was accomplished in eight steps employing two moles of this compound .

Pharmacokinetics

It’s known that this compound is a liquid at room temperature, with a similar boiling point to water (1025-1026 °C), but with a significantly higher density (16606 g/cm3 at 20 °C) . These properties could influence its pharmacokinetic behavior.

Result of Action

The result of this compound’s action is the creation of a variety of economically important drugs . It’s used in the synthesis of a variety of compounds, including chemotherapy agents, HIV drugs, type 2 diabetes treatments, drugs for osteoporosis, and experimental drugs for Alzheimer’s disease .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is usually stabilized by calcium carbonate . Additionally, its physical properties, such as being a liquid at room temperature and having a similar boiling point to water, could influence its stability and efficacy in different environments .

Properties

IUPAC Name

3-bromofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrO/c5-4-1-2-6-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWLEQZDXOQZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176508
Record name 3-Bromofuran
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Molecular Weight

146.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22037-28-1
Record name 3-Bromofuran
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Record name 3-Bromofuran
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Record name 3-Bromofuran
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Record name 3-bromofuran
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Record name 3-Bromofuran
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Q & A

Q1: What are the common synthetic routes to access 3-bromofuran?

A1: this compound can be synthesized through several methods:

  • Direct bromination of furan: While this method seems straightforward, it often leads to a mixture of 2-bromofuran and this compound, requiring subsequent separation. []
  • Cyclization of γ,δ-epoxy-(E)-α-bromoacrylates: This stereoselective approach provides access to various this compound derivatives. The reaction proceeds through an epoxide opening and subsequent cyclization. [, ]
  • Cupric halide-mediated halocyclization: This method utilizes 2-(1-alkynyl)-2-alken-1-ones or 1-(1-alkynyl)cyclopropyl ketones to construct the furan ring, simultaneously incorporating the bromine atom at the 3-position. [, ]

Q2: How does the reactivity of this compound differ from other brominated furans?

A2: The position of the bromine atom significantly influences the reactivity of bromofurans. In this compound, the bromine atom is less susceptible to direct nucleophilic substitution compared to 2-bromofuran. This difference arises from the electronic distribution within the furan ring. [, ]

Q3: Can this compound undergo metal-halogen exchange reactions?

A3: Yes, this compound readily undergoes lithium-halogen exchange reactions upon treatment with alkyl lithium reagents like n-butyllithium. This transformation generates 3-lithiofuran, a highly reactive nucleophile that can be trapped with various electrophiles. [, , ]

Q4: How is this compound employed in the synthesis of natural products?

A4: this compound has proven valuable in the total synthesis of numerous natural products, including:

  • Rosefuran: This terpene was synthesized using a palladium-catalyzed coupling reaction with this compound as a key step. []
  • Miharamycin B: This peptidyl nucleoside antibiotic with a unique nine-carbon pyranosyl amino acid core was synthesized starting from this compound through a modified Achmatowicz reaction. []
  • Endolides A and B: These natural products were synthesized efficiently using a Negishi coupling reaction between this compound and an iodoalanine derivative. []
  • Sphydrofuran: This natural product, alongside secosyrins and syributins, were synthesized from a common precursor derived from this compound. []
  • Scaparin C: A proposed total synthesis utilizes a Friedel-Crafts reaction between this compound and an aldehyde derived from a complex bicyclic intermediate. []

Q5: Can this compound be used to access other heterocyclic systems?

A5: Yes, this compound serves as a valuable precursor for various heterocycles:

  • 4H-Furo[3,2-b]indoles: These compounds can be synthesized from 3-bromofurans through intramolecular Ullmann C-N bond coupling reactions. []
  • 5-Acylisothiazoles: A one-step synthesis utilizes premixed ethyl carbamate, thionyl chloride, and pyridine to convert 3-bromofurans into 5-acylisothiazoles. [, ]
  • Furostifoline: This furo[3,2-a]carbazole alkaloid was synthesized from this compound using a tetrabutylammonium fluoride-promoted indole ring formation as the key step. []

Q6: What types of palladium-catalyzed reactions has this compound been utilized in?

A6: this compound participates effectively in various palladium-catalyzed reactions, including:

  • Suzuki-Miyaura coupling: This reaction allows the introduction of aryl groups at the 3-position of the furan ring. []
  • Sonogashira coupling: This reaction enables the introduction of alkynyl groups at the 2-position of this compound. [, , ]
  • Hirao reaction: this compound undergoes efficient coupling with diphenylphosphine oxide and diethyl phosphite under microwave irradiation using Pd(OAc)2 as the catalyst precursor in the absence of added P-ligands. []

Q7: How does the presence of a bromine atom on the furan ring influence Diels-Alder reactions?

A7: The bromine atom on this compound can influence Diels-Alder reactions by:

  • Modifying the electronic properties of the diene: The electron-withdrawing nature of bromine can affect the reactivity of the furan ring in cycloaddition reactions. [, ]
  • Providing a handle for further transformations: The bromine atom in the cycloadduct can be further functionalized using various coupling reactions or other transformations. []

Q8: What are the key spectroscopic features of this compound?

A8: this compound exhibits characteristic spectroscopic properties:

  • 1H NMR: The protons on the furan ring appear as distinct signals in the aromatic region, with characteristic coupling patterns. [, , ]
  • 13C NMR: The carbon atoms in the furan ring, including the carbon bearing the bromine atom, show distinct signals. [, , ]
  • Mass spectrometry: The molecular ion peak and fragmentation pattern can be used to confirm the identity of this compound. []

Q9: How can this compound be distinguished from 2-bromofuran?

A9: While both isomers share the same molecular formula and weight, they can be differentiated using:

  • NMR spectroscopy: The chemical shifts and coupling constants of the protons on the furan ring differ significantly between the two isomers. [, ]
  • Gas chromatography: The two isomers exhibit different retention times on a GC column, allowing for their separation and identification. []

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